molecular formula C15H12ClN B189767 6-(chloromethyl)-11H-dibenzo[b,e]azepine CAS No. 21535-44-4

6-(chloromethyl)-11H-dibenzo[b,e]azepine

Cat. No. B189767
CAS RN: 21535-44-4
M. Wt: 241.71 g/mol
InChI Key: IIMMHAZDMPISBS-UHFFFAOYSA-N
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Description

6-(chloromethyl)-11H-dibenzo[b,e]azepine, also known as 6-Chloromethylmorphanthridine, is an intermediate for Epinastine . Its molecular weight is 241.71 .


Synthesis Analysis

The synthesis of 6-(chloromethyl)-11H-dibenzo[b,e]azepine involves the reaction of 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine with an amino reagent under protection to generate an amino-protective compound . This is followed by a reduction reaction and deprotection reaction to generate 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine . Finally, cyanogen bromide cyclization on the 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine is carried out, followed by neutralization with alkali, and reaction with hydrochloric acid to generate the epinastine hydrochloride .


Molecular Structure Analysis

The molecular structure of 6-(chloromethyl)-11H-dibenzo[b,e]azepine is C15H14ClN . It has a predicted boiling point of 405.0±24.0 °C, a predicted density of 1.148±0.06 g/cm3, and a predicted pKa of 3.59±0.40 .


Physical And Chemical Properties Analysis

6-(chloromethyl)-11H-dibenzo[b,e]azepine has a predicted boiling point of 405.0±24.0 °C, a predicted density of 1.148±0.06 g/cm3, and a predicted pKa of 3.59±0.40 .

Scientific Research Applications

Future Directions

Dibenzazepine derivatives, including 6-(chloromethyl)-11H-dibenzo[b,e]azepine, show extremely potent activators of the human transient receptor potential ankyrin 1 receptor, which has a key role as a biological sensor . This suggests potential future directions in the development of drugs targeting this receptor.

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of epinastine , a potent antihistamine and mast cell stabilizer. Therefore, it can be inferred that the compound may interact with histamine receptors or other related targets in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-(chloromethyl)-11H-dibenzo[b,e]azepine . Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets.

properties

IUPAC Name

6-(chloromethyl)-11H-benzo[c][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMMHAZDMPISBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=NC3=CC=CC=C31)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355711
Record name 6-(chloromethyl)-11H-dibenzo[b,e]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195765
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(chloromethyl)-11H-dibenzo[b,e]azepine

CAS RN

21535-44-4
Record name 6-(Chloromethyl)-11H-dibenz[b,e]azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21535-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(chloromethyl)-11H-dibenzo[b,e]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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